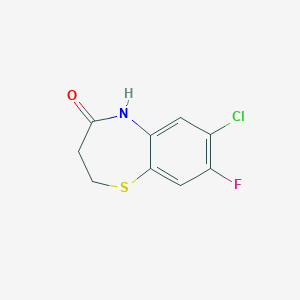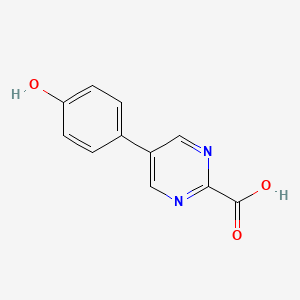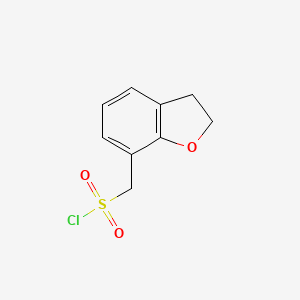
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . This compound is characterized by the presence of a benzofuran ring fused with a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride typically involves the reaction of (2,3-dihydro-1-benzofuran-7-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or similar reducing agents under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Applications De Recherche Scientifique
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages .
Comparaison Avec Des Composés Similaires
(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride: Contains an additional methyl and oxo group.
Uniqueness: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C9H9ClO3S |
|---|---|
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
2,3-dihydro-1-benzofuran-7-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)6-8-3-1-2-7-4-5-13-9(7)8/h1-3H,4-6H2 |
Clé InChI |
NPAXWBGKOWTINV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=CC=C2CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


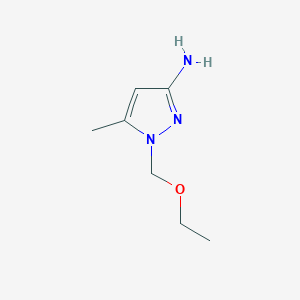

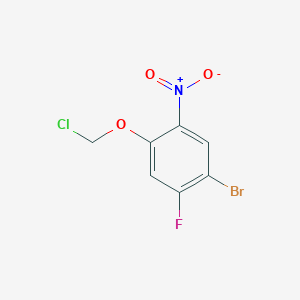
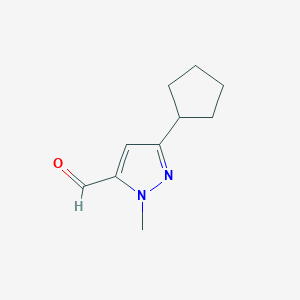
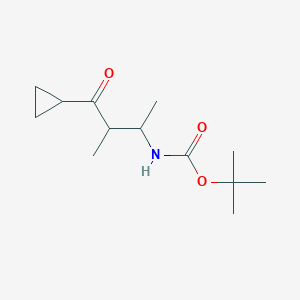
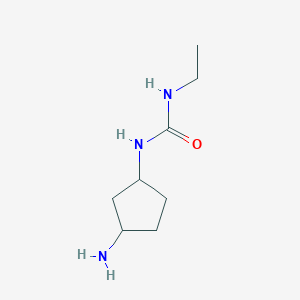
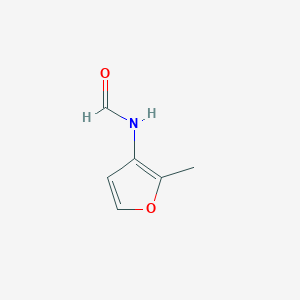

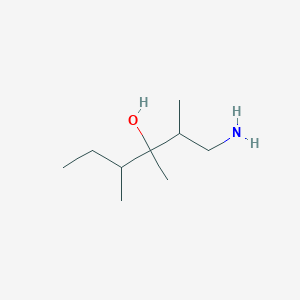
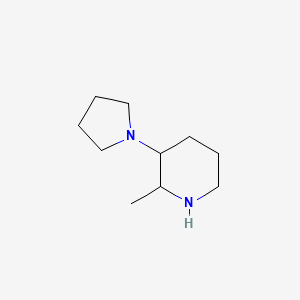

![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
